![molecular formula C10H16N2 B1274619 1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 876721-10-7](/img/structure/B1274619.png)

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

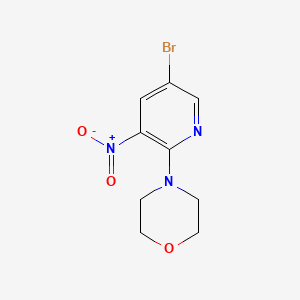

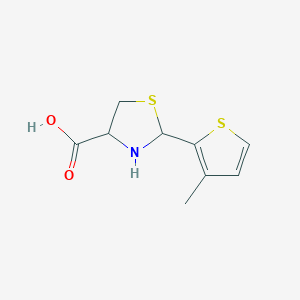

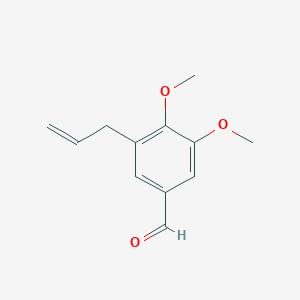

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as IPP, is a heterocyclic organic compound. It is a bicyclic compound that contains a nitrogen and a pyrazine ring. The empirical formula is C10H16N2 and the molecular weight is 164.25 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)C1NCCn2cccc12 . The InChI is 1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3 .

Applications De Recherche Scientifique

Synthesis Techniques

1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives have been the subject of various synthesis techniques. For example, He et al. (2011) developed a method for the direct asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes catalyzed by a chiral phosphoric acid. This technique was the first efficient method for preparing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities, showing broad applicability to various aldehydes and pyrrole derivatives (He et al., 2011). Similarly, Hu et al. (2018) emphasized the significance of the substituent and absolute configuration for medicinal efficacy, developing catalytic asymmetric methods for synthesizing chiral tetrahydropyrrolo[1,2-a]pyrazines (Hu et al., 2018).

Antiarrhythmic Activity

Likhosherstov et al. (2003) focused on the synthesis and antiarrhythmic activity of 2-[(2'-hydroxy-2'-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. They developed new compounds that showed significant promise in antiarrhythmic activity (Likhosherstov et al., 2003).

Novel Synthesis Approaches

Gualandi et al. (2011) reported the synthesis of fused tricyclic oxazolidines from which 1,2-disubstituted 1,2,3,4-tetrahydropyrrole[1,2-a]pyrazines were obtained. The diastereoselectivity in their method was dependent on both the chiral auxiliary and the organometallic reagent used (Gualandi et al., 2011).

Electrochemical Reduction Applications

Armand et al. (1978) explored the electrochemical reduction of pyrido[2,3-b]pyrazines, leading to various dihydro derivatives including 1,2,3,4-tetrahydropyridopyrazines. Their work demonstrated the potential for using electrochemical methods in synthesizing and manipulating the structure of these compounds (Armand et al., 1978).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds in the pyrrolopyrazine class have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Some pyrrolopyrazine derivatives have been found to act as thrombin inhibitors , which prevent the formation of blood clots.

Biochemical Pathways

Given its potential role as a thrombin inhibitor , it may impact the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.

Result of Action

If it acts as a thrombin inhibitor , it could prevent the formation of blood clots, thereby reducing the risk of thrombotic events such as stroke and heart attack.

Propriétés

IUPAC Name |

1-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h3-4,6,8,10-11H,5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCLQGZEVLNPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=CC=CN2CCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390164 |

Source

|

| Record name | 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876721-10-7 |

Source

|

| Record name | 1-isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)